MDMB-CHMINACA (methyl 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-carboxamide class. [, , , ] These compounds are structurally related to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often exhibit greater potency and efficacy at cannabinoid receptors. [, ] Due to their emergence as new psychoactive substances (NPS), MDMB-CHMINACA and related compounds are of significant interest to the scientific community, particularly in the fields of analytical chemistry, pharmacology, and toxicology. [, , , , , , , , ] Research efforts are primarily focused on understanding the synthesis, metabolism, pharmacological properties, and potential toxicity of these substances to address public health concerns and inform harm reduction strategies. [, , , , , , , , ]
MDMB-CHMINACA can be synthesized through various chemical pathways, typically involving the reaction of indazole derivatives with appropriate acylating agents. The synthesis often employs techniques such as:
The detailed synthesis process involves multiple steps, including purification techniques like recrystallization or chromatography to obtain pure MDMB-CHMINACA .
MDMB-CHMINACA undergoes various chemical reactions typical of synthetic cannabinoids, including:
Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are frequently employed to identify these reactions and their products in biological samples .
MDMB-CHMINACA acts primarily as an agonist at the CB1 receptor, mimicking the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis. When MDMB-CHMINACA binds to the CB1 receptor, it initiates a cascade of intracellular signaling pathways that lead to various physiological effects such as euphoria, altered perception, and increased appetite.
The compound's potency is attributed to its structural features that enhance binding affinity for the CB1 receptor compared to other cannabinoids . Studies have shown that MDMB-CHMINACA exhibits significantly higher potency than THC in vitro, indicating a potential for more pronounced psychoactive effects .
MDMB-CHMINACA possesses several notable physical and chemical properties:
These properties are crucial for understanding both its analytical detection methods and potential degradation pathways during storage or use.
MDMB-CHMINACA has been primarily studied within toxicology and forensic science contexts due to its presence in illicit drug markets. Its applications include:
Despite its potential applications in research settings, MDMB-CHMINACA's classification as a controlled substance limits its legal use in scientific studies .
The systematic IUPAC name for MDMB-CHMINACA is Methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanoate. It belongs to the indazole-3-carboxamide class of synthetic cannabinoids (SCs), characterized by a carboxamide linker bridging the indazole core to a tert-leucinate methyl ester group ("MDMB") and a cyclohexylmethyl ("CHM") tail at the N1 position of the indazole ring. Common synonyms include MDMB(N)-CHM, methyl 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, and ADB-CHMINACA isomer (though the latter is chemically inaccurate) [1] [3] [7]. Its CAS registry number is 1185888-32-7 [3].
MDMB-CHMINACA shares structural motifs with several SCs but exhibits critical distinctions:
Table 1: Structural Comparison of MDMB-CHMINACA and Key Analogues
Compound | Core | Linker Group | Tail Group | Molecular Formula |
---|---|---|---|---|
MDMB-CHMINACA | Indazole | Methyl ester | Cyclohexylmethyl | C₂₂H₃₁N₃O₃ |
MDMB-CHMICA | Indole | Methyl ester | Cyclohexylmethyl | C₂₃H₃₂N₂O₃ |
AB-CHMINACA | Indazole | Terminal amide | Cyclohexylmethyl | C₂₀H₂₈N₄O₂ |
5F-MDMB-PINACA | Indazole | Methyl ester | 5-Fluoropentyl | C₂₀H₂₈FN₃O₃ |
MDMB-CHMINACA has the molecular formula C₂₂H₃₁N₃O₃ and a molar mass of 385.51 g/mol. Key mass spectrometry features include:
MDMB-CHMINACA is lipophilic (logP ≈ 4.2) and soluble in organic solvents like DMSO, ethanol, and acetone, but insoluble in water. Stability studies indicate:
Table 2: Physicochemical Properties of MDMB-CHMINACA
Property | Value/Characteristics |
---|---|
Molecular Formula | C₂₂H₃₁N₃O₃ |
Molar Mass | 385.51 g/mol |
Solubility | DMSO: >100 mg/mL; Water: <0.1 mg/mL |
Major MS Fragments (m/z) | 386.2 [M+H]⁺, 299.2, 231.2, 145.1 |
Stability | pH-stable (3–7); hydrolyzes in base; UV-sensitive |
The original synthesis, patented by Pfizer in 2008 (WO/2009/106980), involves a three-step sequence:
Post-2021 Chinese class-wide SC bans triggered innovative clandestine methods using "tail-less" precursors:
Table 3: Synthesis Routes for MDMB-CHMINACA
Method | Key Steps | Purity/Yield | Advantages/Limitations |
---|---|---|---|
Industrial (Pfizer) | 1. Acyl chloride formation2. Amide coupling3. Crystallization | >98%, 75% yield | High enantiopurity; requires advanced equipment |
Clandestine | 1. MDMB-INACA synthesis2. N-alkylation with bromomethylcyclohexane | 39–93%, variable | Uses unscheduled precursors; yields impure products |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7